N,N-Dibutylacetamide
Overview
Description
N,N-Dibutylacetamide is an organic compound with the molecular formula C10H21NO. It is a colorless to slightly yellow liquid that is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water. This compound is commonly used as a solvent in organic synthesis and as an extractant in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutylacetamide can be synthesized through the reaction of acetamide with dibutylamine. The typical procedure involves heating acetamide and dibutylamine in a 1:2 molar ratio at a temperature of 110-120°C for 4-6 hours. The reaction mixture is then subjected to dehydration and distillation to obtain the pure compound .
Industrial Production Methods: In industrial settings, this compound is produced by the condensation of acetamide with dibutylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, the acyl-N bond of this compound can be hydrolyzed to produce acetic acid and dibutylamine.
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids under specific conditions.
Substitution: this compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid (HCl) and water at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various alkylating agents and nucleophiles can be used under controlled conditions.
Major Products:
Hydrolysis: Acetic acid and dibutylamine.
Oxidation: Corresponding amides and carboxylic acids.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
N,N-Dibutylacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Dibutylacetamide involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions facilitate the dissolution and stabilization of various compounds, making it an effective solvent and reagent in chemical reactions .
Comparison with Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of butyl groups.
N,N-Diethylacetamide: Contains ethyl groups and is used in similar applications as N,N-Dibutylacetamide.
N,N-Dipropylacetamide: Contains propyl groups and is used in organic synthesis and as a solvent.
Uniqueness: this compound is unique due to its higher boiling point and greater solubility in organic solvents compared to its dimethyl and diethyl counterparts. This makes it particularly useful in high-temperature reactions and processes requiring stable solvents .
Properties
IUPAC Name |
N,N-dibutylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-6-8-11(10(3)12)9-7-5-2/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXKFCWMWJZDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061786 | |
Record name | N,N-Dibutylacetamide | |
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Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N,N-Dibutylacetamide | |
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CAS No. |
1563-90-2 | |
Record name | N,N-Dibutylacetamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1563-90-2 | |
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Record name | N,N-Dibutylacetamide | |
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Record name | N,N-Dibutylacetamide | |
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Record name | N,N-Dibutylacetamide | |
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Record name | Acetamide, N,N-dibutyl- | |
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Record name | N,N-Dibutylacetamide | |
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Record name | N,N-dibutylacetamide | |
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Record name | N,N-DIBUTYLACETAMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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